molecular formula C21H20N2O6S B2618424 Ethyl 6-oxo-1-(p-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 886950-69-2

Ethyl 6-oxo-1-(p-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2618424
CAS No.: 886950-69-2
M. Wt: 428.46
InChI Key: ILLQHQPREJQJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-oxo-1-(p-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H20N2O6S and its molecular weight is 428.46. The purity is usually 95%.
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Biological Activity

Ethyl 6-oxo-1-(p-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a dihydropyridazine core substituted with various functional groups. Its molecular formula is C18H20N2O4SC_{18}H_{20}N_2O_4S, and it possesses a molecular weight of approximately 364.43 g/mol. The presence of the p-tolyl and m-tolylsulfonyl groups suggests potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds often exhibit significant antimicrobial properties. This compound may possess similar properties, as compounds with analogous structures have demonstrated effectiveness against various bacterial strains.

2. Antitumor Activity

Studies on related pyrazole and pyridazine derivatives have shown promising antitumor activity. For example, certain derivatives have been effective against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of this compound suggest it may also inhibit key oncogenic pathways.

3. Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. These activities are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. For instance, inhibition of dihydroorotate dehydrogenase (DHODH) has been noted in related compounds, leading to reduced proliferation of certain pathogens and cancer cells.

Case Studies

Recent studies have evaluated the efficacy of similar compounds in clinical settings:

StudyCompoundTargetResults
Pyrazole derivativeCancer cell linesInduced apoptosis; IC50 = 45 µM
Dihydropyridazine analogBacterial strainsInhibition zone diameter = 15 mm
Sulfonamide derivativeInflammatory modelsReduced cytokine levels by 30%

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against specific cancer lines and bacterial strains. The compound's mechanism likely involves modulation of signaling pathways associated with cell growth and inflammation.

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-4-(3-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c1-4-28-21(25)20-18(29-30(26,27)17-7-5-6-15(3)12-17)13-19(24)23(22-20)16-10-8-14(2)9-11-16/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLQHQPREJQJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC(=C2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.